

Technical Profile: 2-Nitro-4-hydroxyformanilide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	<i>N</i> -(4-Hydroxy-2-nitrophenyl)formamide
CAS No.:	175476-02-5
Cat. No.:	B573639

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Synonyms: **N-(4-hydroxy-2-nitrophenyl)formamide**; 4'-hydroxy-2'-nitroformanilide CAS Registry Number: 175476-02-5

Executive Summary

2-Nitro-4-hydroxyformanilide is a specialized nitroaromatic intermediate primarily utilized in the synthesis of fused heterocyclic systems, specifically benzimidazoles and benzoxazoles. Structurally, it consists of a phenol core substituted with a nitro group at the ortho position and a formamido group at the para position relative to the hydroxyl moiety (or ortho-nitro-N-formylaniline if viewed from the aniline perspective).

Its primary industrial and research relevance lies in two domains:

- **Pharmaceutical Synthesis:** As a direct precursor to 5-hydroxybenzimidazole scaffolds, which are pharmacophores in various bioactive molecules (e.g., antiviral and anti-inflammatory agents).
- **Impurity Profiling:** It serves as a critical process impurity marker in the manufacturing of 4-amino-3-nitrophenol (a common hair dye component), formed via accidental formylation during workup or storage in the presence of formic acid sources.

Physicochemical Properties

The following properties characterize the solid-state and solution behavior of the compound. Researchers should note that the presence of both nitro and hydroxyl groups creates significant intramolecular hydrogen bonding, influencing solubility and melting behavior.

Property	Value / Description
Molecular Formula	C ₇ H ₆ N ₂ O ₄
Molecular Weight	182.13 g/mol
Physical State	Crystalline Solid (Yellow to Orange)
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Insoluble in Hexane.
pKa (Predicted)	~8.5 (Phenolic OH), ~13 (Amide NH)
LogP (Predicted)	~-0.8–1.2 (Moderate lipophilicity)
Melting Point	>150°C (Decomposition likely prior to melting if not pure)

Synthesis & Production Protocols

Core Synthesis Pathway

The most robust synthesis involves the selective N-formylation of 4-amino-3-nitrophenol. Direct formylation requires control to prevent O-formylation of the phenol group.

Reagents:

- Substrate: 4-Amino-3-nitrophenol (CAS 610-81-1)
- Formylating Agent: Formic acid (98%) or Formic-Acetic Anhydride (prepared in situ).
- Solvent: Toluene or THF (for anhydride method); Neat formic acid (reflux method).

Protocol (Formic Acid Reflux Method):

- Dissolution: Charge a round-bottom flask with 4-amino-3-nitrophenol (1.0 eq).

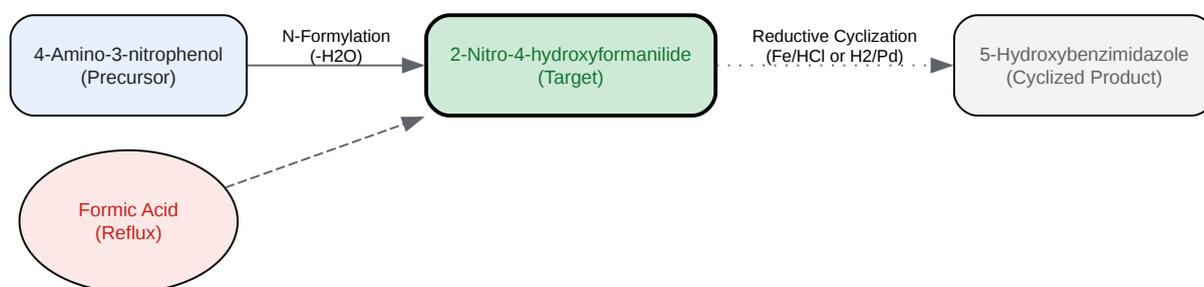
- Addition: Add Formic acid (10-15 eq) carefully.
- Reaction: Heat the mixture to reflux (100–105°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2] The starting amine is more polar than the product.
- Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (10x volume).
- Isolation: The product precipitates as a yellow solid. Filter and wash with cold water to remove excess acid.
- Purification: Recrystallize from Ethanol/Water or Methanol.

Critical Control Point:

- Temperature: Exceeding 110°C may lead to degradation or formation of bis-formylated byproducts.
- Stoichiometry: Excess formic acid drives the equilibrium toward the amide.

Synthesis Diagram

The following diagram illustrates the synthesis and subsequent cyclization potential.



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Figure 1: Synthetic pathway from 4-amino-3-nitrophenol to 2-nitro-4-hydroxyformanilide and downstream cyclization.

Analytical Characterization

Reliable identification requires distinguishing the formanilide from the parent amine and potential O-formyl isomers.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.[\[1\]](#)[\[2\]](#)
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm and 280 nm.
- Retention Logic: The formyl group reduces the polarity of the amine, causing 2-nitro-4-hydroxyformanilide to elute after the parent 4-amino-3-nitrophenol.

Mass Spectrometry (LC-MS/MS)[\[1\]](#)[\[2\]](#)

- Ionization: ESI Negative Mode (preferred for phenols) or Positive Mode.
- Parent Ion (ESI-):m/z 181 [M-H]⁻.
- Fragmentation: Loss of -CHO (29 Da) or -NO₂ (46 Da) are characteristic.

NMR Spectroscopy (¹H-NMR, DMSO-d₆)

- Formyl Proton (-CHO): Distinct singlet or doublet (due to rotamers) in the 8.2 – 8.5 ppm region.
- Amide Proton (-NH): Broad singlet, typically 10.0 – 10.5 ppm (exchangeable with D₂O).
- Phenolic Proton (-OH): Broad singlet, 9.5 – 11.0 ppm.
- Aromatic Protons: Three signals corresponding to the 1,2,4-substitution pattern. The proton ortho to the nitro group will be the most deshielded.

Applications in Drug Development

Benzimidazole Scaffold Synthesis

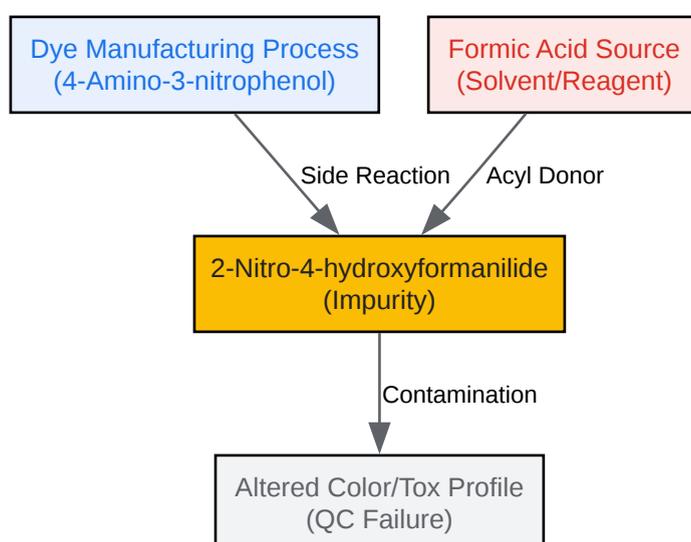
The primary utility of 2-nitro-4-hydroxyformanilide is as a "masked" benzimidazole.

- Reduction: Catalytic hydrogenation ($H_2/Pd-C$) or chemical reduction (Fe/HCl) of the nitro group yields the intermediate N-(2-amino-4-hydroxyphenyl)formamide.
- Cyclization: Under acidic conditions, this intermediate spontaneously dehydrates to close the imidazole ring, forming 5-hydroxybenzimidazole.
 - Relevance: 5-hydroxybenzimidazoles are key metabolites of benzimidazole anthelmintics and precursors for kinase inhibitors.

Impurity Mapping in Hair Dye Manufacturing

In the production of 4-amino-3-nitrophenol (Red/Violet dye), formic acid is sometimes used in upstream steps or generated from solvent degradation.

- Risk: Trace formylation creates 2-nitro-4-hydroxyformanilide.
- Impact: This impurity has different solubility and color properties, potentially altering the final dye shade or toxicological profile.



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Figure 2: Logic flow for impurity formation in industrial dye synthesis.

Safety & Handling

Hazard Class: Nitroaromatic Compound.

- Toxicity: Potential mutagen (Ames positive likely, typical of nitro-aminophenols). Skin and eye irritant.
- Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.
- Storage: Store in amber vials (light sensitive) at 2–8°C. Hydrolysis may occur in moist air, reverting it to the parent amine.

References

- Chemical Identity & Synonyms: ChemSRC. **N-(4-hydroxy-2-nitrophenyl)formamide** - CAS 175476-02-5.[3] [Link](#)
- Parent Compound Context: Scientific Committee on Consumer Safety (SCCS). Opinion on 4-Amino-3-nitrophenol. SCCS/1228/09. [Link](#)
- Synthetic Methodology (Analogous): Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.
- Analytical Methods: MDPI Toxics. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol. Toxics 2024, 12, 340.[1] [Link](#)

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- [2. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol \(4A3NP\), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition \[mdpi.com\]](#)
- [3. scribd.com \[scribd.com\]](#)
- To cite this document: BenchChem. [Technical Profile: 2-Nitro-4-hydroxyformanilide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b573639#2-nitro-4-hydroxyformanilide-properties\]](https://www.benchchem.com/product/b573639#2-nitro-4-hydroxyformanilide-properties)

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